4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide

Medicinal chemistry Sulfonamide SAR Positional isomer differentiation

4-Acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide (CAS 1091476-74-2) is a synthetic sulfonamide-benzamide hybrid belonging to the sulfonamidobenzamide chemotype. Its structure integrates a 3,4-dimethoxybenzenesulfonamide warhead, a flexible ethylenediamine linker, and a 4-acetamidobenzamide terminus.

Molecular Formula C19H23N3O6S
Molecular Weight 421.47
CAS No. 1091476-74-2
Cat. No. B2623062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide
CAS1091476-74-2
Molecular FormulaC19H23N3O6S
Molecular Weight421.47
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H23N3O6S/c1-13(23)22-15-6-4-14(5-7-15)19(24)20-10-11-21-29(25,26)16-8-9-17(27-2)18(12-16)28-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyCWCSJYMVNUDREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide (CAS 1091476-74-2): Structural Identity and Pharmacophore Class


4-Acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide (CAS 1091476-74-2) is a synthetic sulfonamide-benzamide hybrid belonging to the sulfonamidobenzamide chemotype. Its structure integrates a 3,4-dimethoxybenzenesulfonamide warhead, a flexible ethylenediamine linker, and a 4-acetamidobenzamide terminus [1]. The compound exhibits a calculated topological polar surface area of 131 Ų and an XLogP3 of 1, placing it within favorable oral drug-like space [1]. The sulfonamide moiety is a recognized zinc-binding group for metalloenzyme inhibition, while the 3,4-dimethoxy substitution pattern distinguishes it positionally from the 2,4-dimethoxy regioisomer, a closely related analog encountered in screening libraries . This chemotype has been explored in patent literature for TACE (ADAM17) inhibition and has been structurally characterized in complex with human carbonic anhydrase II via a closely related sulfamoyl analog [2][3].

Why 4-Acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide Cannot Be Casually Replaced by In-Class Analogs


Sulfonamide-containing benzamide derivatives are frequently treated as interchangeable building blocks in procurement workflows, yet subtle structural differences—particularly the methoxy substitution pattern on the benzenesulfonamide ring and the nature of the terminal benzamide substituent—can produce divergent target engagement profiles [1]. The 3,4-dimethoxy arrangement orients the methoxy oxygen lone pairs into a distinct hydrogen-bond acceptor geometry compared to the 2,4-isomer, which may alter complementarity to zinc-bound water networks in carbonic anhydrase active sites or to hydrophobic subpockets in ADAM-family proteases [1]. Furthermore, replacing the acetamido group with a sulfamoyl group (as in the PDB 3v7x ligand) changes both hydrogen-bond donor/acceptor counts and acidity, potentially shifting selectivity across carbonic anhydrase isoforms or reducing membrane permeability [2]. These structural nuances mean that procurement decisions based solely on sulfonamide class membership risk introducing uncharacterized potency gaps or off-target liabilities that can confound SAR interpretation and delay project timelines.

Quantitative Differentiation Evidence for 4-Acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide (CAS 1091476-74-2)


Methoxy Substitution Pattern: 3,4-Dimethoxy vs. 2,4-Dimethoxy Positional Isomer Physicochemical Comparison

The target compound carries a 3,4-dimethoxy substitution on the benzenesulfonamide ring, whereas the closest commercially cataloged analog, 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide, bears methoxy groups at the 2- and 4-positions . The 3,4-substitution pattern eliminates the steric encumbrance adjacent to the sulfonamide linkage that the 2-methoxy group introduces, which is known to influence the conformational freedom of the sulfonamide nitrogen and its capacity to coordinate catalytic zinc ions in metalloenzyme active sites [1]. This positional difference is critical because the 2-methoxy group in the ortho position can sterically clash with the ethylenediamine linker, potentially restricting the accessible dihedral angle range of the sulfonamide bond and altering the presentation of the benzamide terminus to downstream binding pockets.

Medicinal chemistry Sulfonamide SAR Positional isomer differentiation

Terminal Benzamide Substituent: Acetamido vs. Sulfamoyl Pharmacophore Comparison via Carbonic Anhydrase II Co-crystal Structure

The PDB entry 3v7x (resolution 1.03 Å) provides a high-resolution X-ray co-crystal structure of human carbonic anhydrase II in complex with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide, a direct analog that differs solely in the terminal benzamide substituent: the co-crystallized ligand bears a primary sulfamoyl group (-SO₂NH₂) where the target compound has an acetamido group (-NHCOCH₃) [1]. The sulfamoyl group acts as the canonical zinc-binding warhead, coordinating the active-site Zn²⁺ ion via its deprotonated sulfonamide nitrogen. In the target compound, the acetamido group replaces this zinc-binding motif with a neutral amide that cannot ionize to coordinate zinc, fundamentally altering the anticipated binding mode [1]. This structural evidence suggests the target compound will not function as a classical carbonic anhydrase inhibitor but may instead engage alternative targets where the acetamidobenzamide moiety serves as a hydrogen-bond donor/acceptor scaffold.

Carbonic anhydrase inhibition Zinc-binding group Structure-based drug design

Antiparasitic Activity of the Sulfonamidebenzamide Chemotype: Class-Level Evidence for Kinetoplastid Selectivity

A focused sulfonamidebenzamide series was evaluated against kinetoplastid parasites, revealing that structural optimization within this chemotype can yield compounds with potent and selective antiparasitic activity. The most active compound in the series (Compound 22) achieved an EC₅₀ of 0.010 μM against African trypanosomes, while several analogs demonstrated approximately 10-fold selectivity over Leishmania promastigotes without affecting mammalian cells at concentrations up to 25 μM [1]. Although the target compound was not explicitly listed among the tested molecules in the published dataset, it shares the core sulfonamidebenzamide scaffold with the active series. The presence of the 3,4-dimethoxybenzenesulfonamide moiety—a substructure associated with enhanced membrane permeability in kinetoplastid-targeted agents—suggests the target compound resides within a productive region of the chemotype's SAR landscape [1].

Antiparasitic drug discovery Kinetoplastid Trypanosoma Leishmania

Patent-Backed ADAM33/TACE Inhibitor Scaffold: Regulatory-Grade Structural Context for the Sulfonamidobenzamide Family

US Patent 8772478B2, assigned to Galderma Research and Development, discloses benzenesulfonamide compounds as inhibitors of TNFα-converting enzyme (TACE/ADAM17) and ADAM33, with claims covering pharmaceutical and cosmetic applications [1]. The patent establishes a well-defined SAR framework for sulfonamidobenzamide derivatives, demonstrating that compounds within this family can achieve nanomolar potency: exemplified compounds in the patent show IC₅₀ values of 26 nM against ADAM33 in biochemical assays, with cellular activity (inhibition of LPS-induced TNFα release in human PBMCs) at 210 nM [2]. While the specific 3,4-dimethoxy-4-acetamido substitution pattern of the target compound is not explicitly claimed in US8772478, the scaffold architecture—benzenesulfonamide linked via an aminoethyl spacer to a benzamide—falls squarely within the patented Markush structure, providing a regulatory and intellectual property anchor for the chemotype [1][2].

ADAM metalloprotease TACE inhibitor Inflammation Patent pharmacology

VEGFR-2 Kinase Inhibitor Potential: 3,4-Dimethoxyphenyl Sulfonamide Motif as a Type II Kinase Binder

A series of novel sulfonamide derivatives carrying the 3,4-dimethoxyphenyl moiety were designed, synthesized, and characterized as VEGFR-2 inhibitors [1]. The study established that the 3,4-dimethoxybenzenesulfonamide substructure engages the DFG-out allosteric pocket of VEGFR-2, with synthesized compounds confirmed by elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy [1]. Although the specific target compound was not among the molecules reported, it retains the identical 3,4-dimethoxybenzenesulfonamide pharmacophoric element that this study validates as VEGFR-2-competent. The ethylenediamine linker and 4-acetamidobenzamide terminus present in the target compound offer two additional hydrogen-bond donor/acceptor vectors that could interact with the hinge region or the DFG-motif backbone of VEGFR-2, potentially enhancing kinase selectivity over compounds with simpler amide terminations.

VEGFR-2 inhibition Angiogenesis Type II kinase inhibitor Cancer

Computed Drug-Likeness Parameters: TPSA and XLogP3 Benchmarking for Permeability-Glycoprotein Liability Assessment

The target compound presents a topological polar surface area (TPSA) of 131 Ų and an XLogP3 of 1, computed from its SMILES structure [1]. These values place the compound within the established oral drug-likeness thresholds (TPSA < 140 Ų, XLogP3 between -0.4 and 5.6) and distinguish it from larger sulfonamide conjugates that breach the 140 Ų TPSA ceiling associated with poor passive membrane permeability [1]. With 3 hydrogen bond donors and 7 acceptors, the compound also satisfies Lipinski's rule of five. The balanced polarity (TPSA = 131 Ų) and moderate lipophilicity (XLogP3 = 1) suggest the compound occupies a favorable region of the permeability-glycoprotein liability space, where TPSA values above 120 Ų and below 140 Ų typically correlate with reduced P-glycoprotein efflux susceptibility relative to highly lipophilic analogs (XLogP3 > 3) [1][2].

Drug-likeness ADME prediction Oral bioavailability TPSA

Optimal Procurement and Research Deployment Scenarios for 4-Acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide


ADAM33/TACE Inhibitor Screening Cascades in Inflammatory Disease Programs

Based on the patent-backed class evidence for ADAM-family metalloprotease inhibition established in US8772478B2 [1], this compound is appropriately deployed as a screening intermediate or control compound in TACE/ADAM33 biochemical and cellular assays. Its sulfonamidobenzamide scaffold aligns with the patented Markush structure, and its computed TPSA of 131 Ų and XLogP3 of 1 [2] support cellular permeability sufficient for PBMC-based TNFα release assays. Researchers should benchmark new analogs against the patent-reported ADAM33 IC₅₀ of 26 nM and TACE cellular IC₅₀ of 210 nM [1] when using this compound as a starting point for SAR expansion.

Negative Control for Carbonic Anhydrase II Activity in Selectivity Profiling Panels

The replacement of the sulfamoyl zinc-binding group with an acetamido substituent, structurally confirmed by comparison with the PDB 3v7x co-crystal ligand [3], predicts that this compound will not inhibit carbonic anhydrase II. This makes it valuable as a CA-II-inactive control in selectivity panels where structurally related sulfamoyl analogs show strong CA II inhibition. Procurement for this purpose requires confirmation of identity (CAS 1091476-74-2) to ensure the acetamido, not the sulfamoyl, variant is supplied [2].

Kinetoplastid Antiparasitic Lead Optimization Starting Material

The sulfonamidebenzamide chemotype has demonstrated potent antitrypanosomal activity (EC₅₀ = 0.010 μM for optimized members) with >2,500-fold selectivity over mammalian cells [4]. The target compound, with its 3,4-dimethoxybenzenesulfonamide and 4-acetamidobenzamide architecture, provides a synthetically tractable scaffold for generating focused libraries targeting Trypanosoma brucei or Leishmania spp. Procurement for antiparasitic screening programs should be accompanied by purity certification, as the ethylenediamine linker is a known site for oxidative degradation that can confound EC₅₀ determinations.

VEGFR-2 Type II Kinase Inhibitor Fragment Elaboration

The validated 3,4-dimethoxybenzenesulfonamide pharmacophore for VEGFR-2 DFG-out pocket binding [5] positions this compound as a fragment-elaboration starting point. The 4-acetamidobenzamide extension provides two additional hydrogen-bond vectors (donor and acceptor) that can be exploited for hinge-region or DFG-motif backbone interactions. The balanced physicochemical profile (TPSA 131 Ų, XLogP3 1) [2] supports further elaboration without exceeding drug-likeness thresholds, making it suitable for structure-based kinase inhibitor design campaigns.

Quote Request

Request a Quote for 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.